tert-butyl N-[2-cyclopentyl-2-(oxan-4-ylamino)ethyl]carbamate
Description
tert-butyl N-[2-cyclopentyl-2-(oxan-4-ylamino)ethyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a cyclopentyl ring, and an oxan-4-ylamino moiety
Properties
IUPAC Name |
tert-butyl N-[2-cyclopentyl-2-(oxan-4-ylamino)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O3/c1-17(2,3)22-16(20)18-12-15(13-6-4-5-7-13)19-14-8-10-21-11-9-14/h13-15,19H,4-12H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIUXZKMEOKIRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1CCCC1)NC2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-cyclopentyl-2-(oxan-4-ylamino)ethyl]carbamate typically involves multiple steps:
Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, which is often achieved through the reaction of cyclopentylamine with oxan-4-ylamine under controlled conditions.
Carbamate Formation: The intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction typically occurs at low temperatures to prevent side reactions and ensure high yield.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, industrial processes often incorporate advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-butyl N-[2-cyclopentyl-2-(oxan-4-ylamino)ethyl]carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles; reactions often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbamate derivatives with altered functional groups.
Scientific Research Applications
tert-butyl N-[2-cyclopentyl-2-(oxan-4-ylamino)ethyl]carbamate: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for further investigation in medicinal chemistry.
Industry: In industrial applications, it can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which tert-butyl N-[2-cyclopentyl-2-(oxan-4-ylamino)ethyl]carbamate exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[2-(cyclopentylamino)ethyl]carbamate
- tert-butyl N-[2-(oxan-4-ylamino)ethyl]carbamate
- tert-butyl N-[2-(cyclopentyl-2-(methylamino)ethyl]carbamate
Uniqueness
What sets tert-butyl N-[2-cyclopentyl-2-(oxan-4-ylamino)ethyl]carbamate apart from similar compounds is its unique combination of functional groups The presence of both a cyclopentyl ring and an oxan-4-ylamino moiety provides distinct chemical properties and reactivity
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